(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

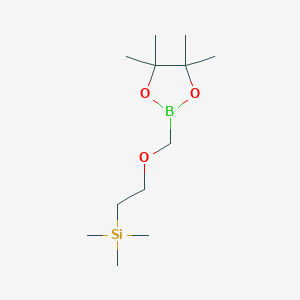

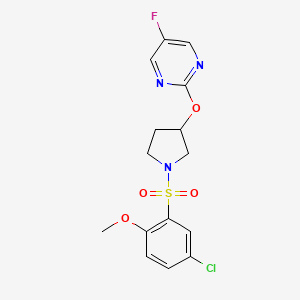

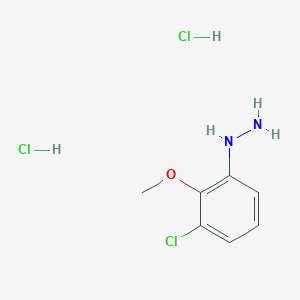

The compound is a sulfone-based molecule, which includes a tetrahydrothiophene ring . Sulfone-based compounds are known for their high anodic stability and are often used in lithium-ion batteries .

Molecular Structure Analysis

The molecular structure of this compound likely includes a tetrahydrothiophene ring with two oxygen atoms attached (forming a sulfone group), and a phenyl ring attached via a double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For sulfone-based compounds, they generally have high boiling points and are resistant to oxidation .Applications De Recherche Scientifique

Mixed Lineage Kinase Domain-like Protein and Necrosis Signaling

- The compound has been identified as necrosulfonamide, which specifically blocks necrosis downstream of RIP3 activation, a crucial pathway in physiological and pathological conditions like development, tissue damage response, and antiviral immunity. The interaction with the mixed lineage kinase domain-like protein (MLKL) and its critical role in necrosis signaling is a significant discovery (Sun et al., 2012).

Novel Synthesis Methods

- There has been research on the efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting its applicability in the chemical and pharmaceutical fields due to the straightforward, one-pot procedure and easy availability of starting materials (Aramini et al., 2003).

Inhibitors of Kynurenine 3-Hydroxylase

- The compound's derivatives have been evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Agent E7070

- Studies on N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) reveal its nonlinear pharmacokinetics and the importance of body-surface area in dosing. E7070 is a novel anticancer agent in phase II clinical development for treating solid tumors (van Kesteren et al., 2002).

Microtubule-Targeted Anticancer Agents

- A series of (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against cancer cell-lines, including drug-resistant ones. These compounds disrupt microtubule formation, indicating their potential as anticancer agents (Reddy et al., 2013).

Selective hCA IX or hCA XII Inhibitors

- Certain benzensulfonamide derivatives show potent cytotoxic/anticancer effects and selectively inhibit carbonic anhydrase IX and XII isoenzymes, which are crucial for developing new anticancer drug candidates (Gul et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(1,1-dioxothiolan-3-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S2/c14-18(15)8-7-12(10-18)13-19(16,17)9-6-11-4-2-1-3-5-11/h1-6,9,12-13H,7-8,10H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZWFMSWPHKQTD-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2720671.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2720675.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide](/img/structure/B2720682.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2720688.png)